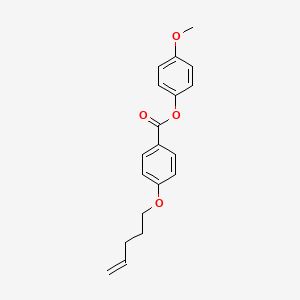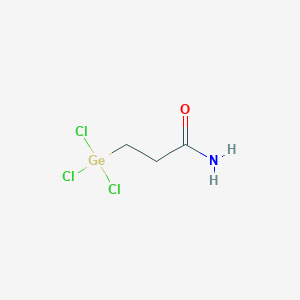![molecular formula C7H21ClOSi3 B14449638 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 75875-14-8](/img/structure/B14449638.png)
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is an organosilicon compound It is characterized by the presence of a chloro group, multiple methyl groups, and a trimethylsilyloxy group attached to a disilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of chlorosilanes with organosilicon reagents under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with tetramethyldisilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Applications De Recherche Scientifique
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to undergo various chemical transformations. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyloxy group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it versatile in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1,1,2,2,2-pentamethyldisilane
- Chlorodimethyl(trimethylsilyl)silane
- Pentamethylchlorodisilane
Uniqueness
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of both a chloro group and a trimethylsilyloxy group on the disilane backbone. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Propriétés
| 75875-14-8 | |
Formule moléculaire |
C7H21ClOSi3 |
Poids moléculaire |
240.95 g/mol |
Nom IUPAC |
chloro-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C7H21ClOSi3/c1-10(2,3)9-12(7,8)11(4,5)6/h1-7H3 |
Clé InChI |
MBLUMOIKWUNZFV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)([Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)




![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)
